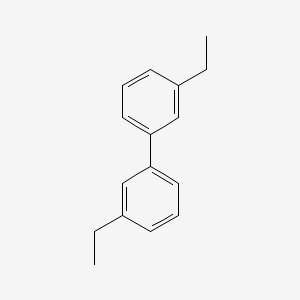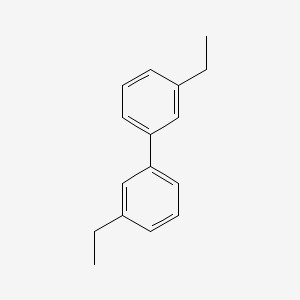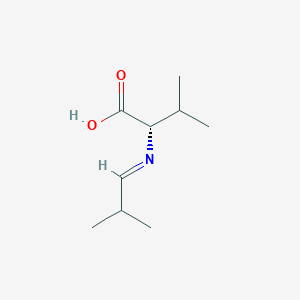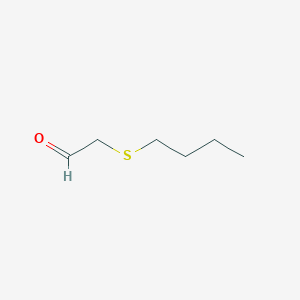
6-Amino-3-pentofuranosylpyrimidin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-pentofuranosylpyrimidin-4(3H)-one is a pyrimidine nucleoside analog. This compound is characterized by a pyrimidine ring attached to a pentofuranose sugar moiety. It is of interest in various scientific fields due to its structural similarity to naturally occurring nucleosides, which are the building blocks of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-pentofuranosylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and an amidine.
Attachment of the Pentofuranose Sugar: The pentofuranose sugar is then attached to the pyrimidine ring through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.
Amination: The final step involves the introduction of the amino group at the 6-position of the pyrimidine ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalyst concentration are optimized.
Scale-Up: The synthesis is scaled up from laboratory to industrial scale, ensuring that the process is economically viable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-pentofuranosylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the 6-position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen functionalities.
Reduced Derivatives: Compounds with reduced functionalities.
Substituted Derivatives: Compounds with various substituents at the 6-position.
Aplicaciones Científicas De Investigación
6-Amino-3-pentofuranosylpyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes, particularly in nucleic acid metabolism.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-pentofuranosylpyrimidin-4(3H)-one involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include:
DNA and RNA Polymerases: The compound can inhibit the activity of these enzymes, preventing the synthesis of nucleic acids.
Apoptotic Pathways: The compound can activate apoptotic pathways, leading to programmed cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A pyrimidine analog used as an anticancer agent.
Cytarabine: A nucleoside analog used in the treatment of leukemia.
Gemcitabine: Another nucleoside analog with antiviral and anticancer properties.
Uniqueness
6-Amino-3-pentofuranosylpyrimidin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to be incorporated into nucleic acids and interfere with their function sets it apart from other similar compounds.
Propiedades
Número CAS |
18645-81-3 |
|---|---|
Fórmula molecular |
C9H13N3O5 |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
6-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-6(14)12(3-11-5)9-8(16)7(15)4(2-13)17-9/h1,3-4,7-9,13,15-16H,2,10H2 |
Clave InChI |
CZXSXWCDGILMHI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CN(C1=O)C2C(C(C(O2)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


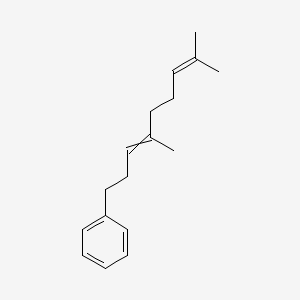

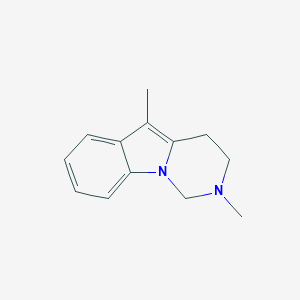

![1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide](/img/structure/B14719029.png)
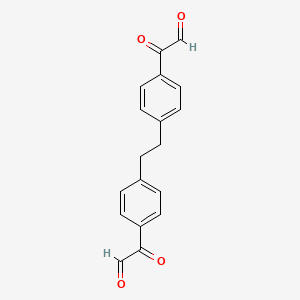
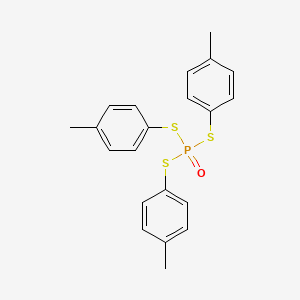
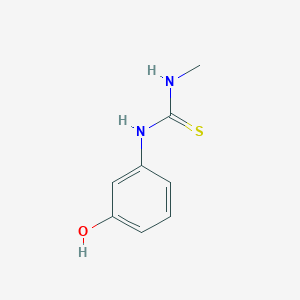
![3-methoxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14719051.png)
